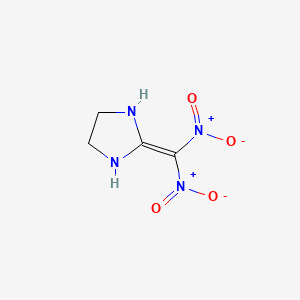
2-(Dinitromethylidene)imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dinitromethylidene)imidazolidine is a nitrogen-containing heterocyclic compound with significant interest in various scientific fields This compound is characterized by the presence of a dinitromethylidene group attached to an imidazolidine ring
准备方法
The synthesis of 2-(Dinitromethylidene)imidazolidine typically involves the reaction of imidazolidine derivatives with nitrating agents. One common method includes the nitration of imidazolidine using a mixture of nitric acid and sulfuric acid. This reaction requires careful control of temperature and reaction conditions to ensure the selective formation of the dinitromethylidene group.
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
2-(Dinitromethylidene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitroimidazolidine derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the dinitromethylidene group to a less oxidized state, forming aminoimidazolidine derivatives.
Substitution: The dinitromethylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted imidazolidine derivatives.
Common reagents and conditions for these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(Dinitromethylidene)imidazolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Studies have investigated its antimicrobial, antiviral, and anticancer properties.
Medicine: Research into the pharmacological properties of this compound has shown promise in the treatment of various diseases. Its ability to interact with biological targets and pathways is of particular interest.
Industry: The compound’s chemical stability and reactivity make it suitable for use in materials science, including the development of advanced polymers and coatings.
作用机制
The mechanism of action of 2-(Dinitromethylidene)imidazolidine involves its interaction with molecular targets and pathways within biological systems. The dinitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
2-(Dinitromethylidene)imidazolidine can be compared with other similar compounds, such as:
2-Imidazolidinethione: This compound contains a thione group instead of a dinitromethylidene group. It is used in the synthesis of heterocyclic compounds and has applications in pharmaceuticals and materials science.
2-Imidazolidinone: This compound features a carbonyl group and is widely used as a building block in organic synthesis. It has applications in drug discovery and the development of chiral auxiliaries.
Nitroimidazoles: These compounds contain a nitro group attached to an imidazole ring and are known for their antimicrobial and antiparasitic properties.
The uniqueness of this compound lies in its dinitromethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
137143-82-9 |
|---|---|
分子式 |
C4H6N4O4 |
分子量 |
174.12 g/mol |
IUPAC 名称 |
2-(dinitromethylidene)imidazolidine |
InChI |
InChI=1S/C4H6N4O4/c9-7(10)4(8(11)12)3-5-1-2-6-3/h5-6H,1-2H2 |
InChI 键 |
NKUJQJWHOHIMMW-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=C([N+](=O)[O-])[N+](=O)[O-])N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


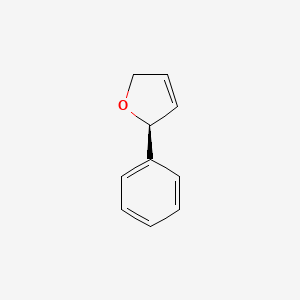
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
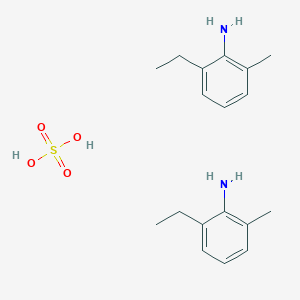
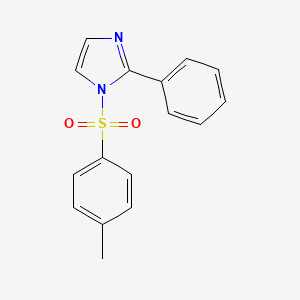
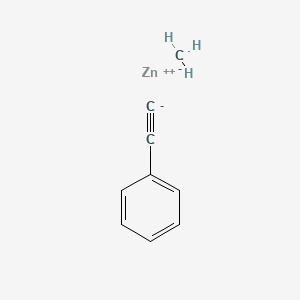

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
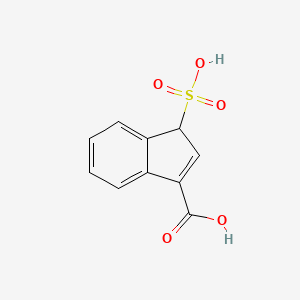

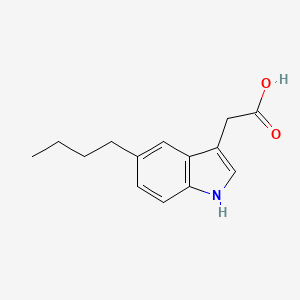
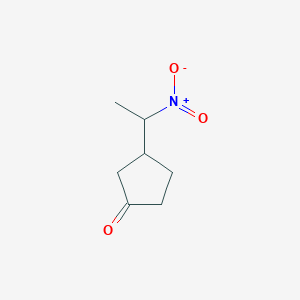
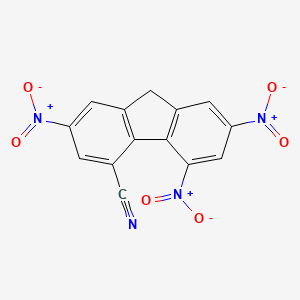
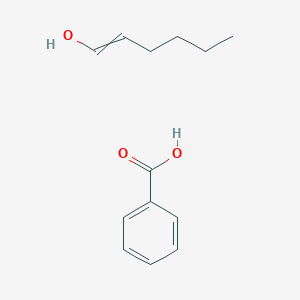
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
